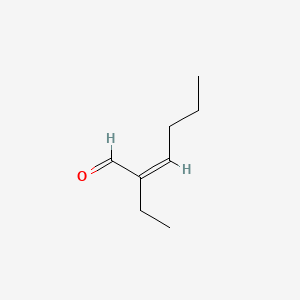
2-Ethyl-3-propylacrolein, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-propylacrolein, (Z)- is an organic compound classified as an aldehyde. It is characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group (C=C-C=O). This structure imparts unique reactivity and properties to the compound, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A common preparation method for 2-Ethyl-3-propylacrolein, (Z)- involves the oxidation of 2-hexenol using hydrogen peroxide in the presence of a catalyst . This reaction proceeds under controlled conditions to yield the target product.
Industrial Production Methods: Industrial production methods for 2-Ethyl-3-propylacrolein, (Z)- are not extensively documented in the literature. the compound’s synthesis typically involves standard organic synthesis techniques, including oxidation reactions and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-propylacrolein, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form carboxylic acids.
Reduction: Hydrogenation of 2-Ethyl-3-propylacrolein, (Z)- leads to the formation of saturated aldehydes.
Polymerization: The compound can undergo self-condensation or polymerization reactions, often catalyzed by acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogenation reactions typically use hydrogen gas and metal catalysts such as palladium or platinum.
Polymerization: Acid catalysts are frequently used to facilitate polymerization reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated aldehydes.
Polymerization: Various polymeric products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-propylacrolein, (Z)- has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of α,β-unsaturated aldehydes.
Biology: Investigated for its potential cytotoxic effects and mechanisms of action.
Medicine: Explored for its role in developing acrolein-based cancer therapies.
Industry: Utilized in organic synthesis and as a precursor for various chemical reactions.
Wirkmechanismus
The specific mechanism of action of 2-Ethyl-3-propylacrolein, (Z)- in biological systems is not well-documented. its reactivity is primarily attributed to the presence of the conjugated system (C=C-C=O), which allows it to participate in various chemical reactions. The compound’s effects are likely mediated through interactions with cellular components and enzymes involved in oxidative stress and cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhex-2-enal: Shares a similar structure with a conjugated system and is used in similar applications.
2-Ethyl-2-hexenal: Another related compound with comparable reactivity and properties.
Uniqueness: 2-Ethyl-3-propylacrolein, (Z)- is unique due to its specific structural configuration and the presence of both ethyl and propyl groups. This combination imparts distinct reactivity and properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88288-45-3 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(Z)-2-ethylhex-2-enal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |
InChI-Schlüssel |
PYLMCYQHBRSDND-VURMDHGXSA-N |
Isomerische SMILES |
CCC/C=C(/CC)\C=O |
Kanonische SMILES |
CCCC=C(CC)C=O |
Flammpunkt |
110 °F (NTP, 1992) |
Physikalische Beschreibung |
2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |
Löslichkeit |
less than 1 mg/mL at 70 °F (NTP, 1992) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




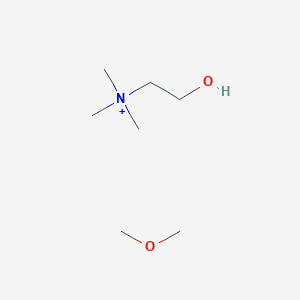

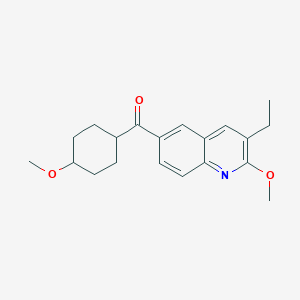
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)


![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)
![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
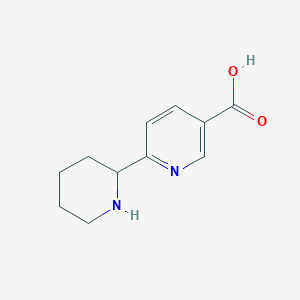
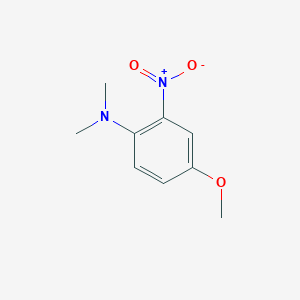
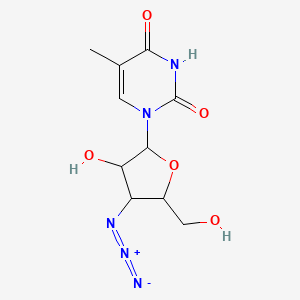
![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
